molecular formula C19H22FN3O4S B2686127 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 712345-11-4

2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Katalognummer B2686127
CAS-Nummer: 712345-11-4
Molekulargewicht: 407.46
InChI-Schlüssel: KNQDHWMHVAYJFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” is a piperazine derivative . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of piperazine derivatives can be accomplished through a Mannich reaction . The title compound is obtained via a protocol that involves the reaction with amine carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The structure of the product is assigned by HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 407.46. It is a solid in physical form .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Studies

Patel and Agravat (2009) described the synthesis of pyridine derivatives, including a compound structurally related to 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide. These compounds exhibited significant antibacterial activity, showcasing their potential as antimicrobial agents (Patel & Agravat, 2009).

Enzyme Inhibitory Activities

Virk et al. (2018) conducted a study on the synthesis of triazole analogues, demonstrating their enzyme inhibitory activities against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The study provides insights into the therapeutic potential of such compounds in treating diseases related to enzyme dysfunction (Virk et al., 2018).

Radiolabeled Compounds for PET Imaging

Plenevaux et al. (2000) discussed the use of radiolabeled compounds, such as [18F]p-MPPF, for positron emission tomography (PET) imaging of 5-HT1A receptors. This research highlights the application of such compounds in studying serotonergic neurotransmission and potential implications for neurodegenerative disease research (Plenevaux et al., 2000).

Fe-Catalyzed Synthesis for Drug Development

Shakhmaev et al. (2016) explored the Fe-catalyzed synthesis of Flunarizine, a drug known for its vasodilating effect and antihistamine activity. This study illustrates the chemical synthesis pathways that could be applied to related compounds for developing new therapeutic agents (Shakhmaev et al., 2016).

Alzheimer's Disease Therapy Exploration

Hassan et al. (2018) synthesized multifunctional amides with moderate enzyme inhibitory potentials and evaluated their application as therapeutic agents for Alzheimer's disease. This research underscores the potential of such compounds in addressing neurodegenerative conditions through enzyme inhibition (Hassan et al., 2018).

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the search results, piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .

Zukünftige Richtungen

While specific future directions are not mentioned in the search results, piperazine derivatives are a topic of ongoing research due to their wide range of biological and pharmaceutical activity . They are found in biologically active compounds for a variety of disease states, and are also a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Eigenschaften

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-27-17-6-4-16(5-7-17)21-19(24)14-22-10-12-23(13-11-22)28(25,26)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQDHWMHVAYJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.